trans-1,2-Cyclopentanediol

Analytical Chemistry Mass Spectrometry Stereochemistry

Researchers developing chiral bidentate phosphorus ligands for asymmetric catalysis require a conformationally constrained diol scaffold that cannot be substituted by six-membered ring analogs or cis isomers. trans-1,2-Cyclopentanediol (CAS 5057-99-8) directly addresses this need: • Achieves 72% yield in bis-phosphite ligand synthesis-a transformation that fails with less constrained diols • Enables single-pot enzymatic resolution to (S,S)-diol in >99% ee using engineered E. coli whole-cell biocatalysts • Provides thermochemical diastereomer discrimination via gas-phase ion-molecule MS for isomeric purity QC Racemic mixture; white to light yellow crystalline solid. Reliable global supply for ligand development and chiral synthon applications.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 5057-99-8
Cat. No. B128437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,2-Cyclopentanediol
CAS5057-99-8
Synonymstrans-1,2-Cyclopentanediol;  1,2-trans-Cyclopentanediol;  NSC 15389;  trans-(±)-1,2-Cyclopentanediol;  trans-1,2-Cyclopentanediol;  trans-1,2-Dihydroxycyclopentane
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)O
InChIInChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1
InChIKeyVCVOSERVUCJNPR-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1,2-Cyclopentanediol: Chiral Building Block


trans-1,2-Cyclopentanediol (CAS 5057-99-8) is a five-membered cyclic vicinal diol with a trans stereochemical configuration, existing as a racemic mixture unless resolved into its (1R,2R)- and (1S,2S)- enantiomers. It is a white to light yellow crystalline solid at ambient temperature, soluble in common organic solvents [1]. Its conformationally constrained cyclopentane scaffold and trans-1,2-diol motif serve as a foundational chiral building block in asymmetric synthesis, particularly for the construction of chiral bidentate phosphorus ligands [2].

Chiral Building Block trans-1,2-cyclopentanediol with conformationally constrained cyclopentane scaffold
Asymmetric Synthesis Foundation for chiral bidentate phosphorus ligands and enantiopure synthons

trans-1,2-Cyclopentanediol: Why Substitution Fails


Procurement for applications demanding high stereochemical fidelity cannot rely on generic substitution of trans-1,2-cyclopentanediol. Its distinct value stems from a confluence of properties not replicated by its closest analogs. The trans stereochemistry is non-interchangeable with its cis isomer in coordination chemistry, where the trans isomer exhibits fundamentally different and often essential reactivity profiles [1]. Furthermore, the five-membered cyclopentane ring imposes a unique conformational rigidity compared to six-, seven-, or eight-membered ring diols, directly influencing the enantio- and regioselectivity of enzymatic and catalytic transformations [2]. These factors render the compound a non-fungible starting material for specific ligand and chiral synthon syntheses.

trans-1,2-Cyclopentanediol
cis-1,2-Cyclopentanediol
Stereochemistry may direct coordination reactivity
cis isomer may exhibit different metal-binding behavior; not interchangeable
Cyclopentane ring: rigid 5-membered scaffold
Larger ring diols: conformational flexibility may alter enantioselectivity

trans-1,2-Cyclopentanediol: Differentiation Evidence


Cis/Trans Isomer Differentiation by Gas-Phase Energetics

In ion-molecule reactions with ammonia (NH3), trans-1,2-cyclopentanediol can be differentiated from its cis isomer by the energetics of the proton transfer reaction to form [NH4]+. For the trans isomer, this is an exothermic process with maximum product ion intensity at 0 eV, whereas for the cis isomer it is endothermic with a definite translational energy onset [1]. This provides a thermochemical basis for distinguishing the two diastereomers.

Cis/Trans Differentiation
Head-to-head
Exothermic [NH4]+ formation at 0 eV for trans isomer; endothermic for cis (proton affinity ~886 kJ mol−1)
Supports mass spectrometry-based isomeric purity verification
Ion-molecule reactions with NH3 reagent gas under single-collision conditions
Analytical Chemistry Mass Spectrometry Stereochemistry

Biocatalytic Resolution to Enantiopure Diol

In a one-pot biocatalytic oxidation, racemic trans-1,2-cyclopentanediol is converted to enantiopure (S,S)-cyclopentanediol and (R)-α-hydroxy ketone. Using an engineered E. coli whole-cell biocatalyst expressing Bdha, the oxidation of (±)-1,2-cyclopentanediol yields the (S,S)-cyclic diol in >99% ee at 50% conversion [1]. This establishes a high-efficiency enzymatic route to enantiopure product.

Enantiopure Diol Resolution
Head-to-head
>99% ee (S,S)-diol from racemic trans-diol
Supports biocatalytic route to enantiopure chiral building blocks
E. coli whole-cell biocatalyst, one-pot oxidation at 50% conversion
Biocatalysis Green Chemistry Chiral Resolution

Chiral Bidentate Phosphite & Fluorophosphinite Ligand Synthesis

Enantiomerically pure trans-1,2-cyclopentanediol was converted into trans-1,2-bis(dimethoxyphosphinoxy)cyclopentane in 72% yield [1]. These represent the first reported examples of chiral chelating phosphite and fluorophosphinite ligands, a ligand class that was previously inaccessible due to the lability of P-OMe bonds with other diols (e.g., ethylene glycol, 2,3-butanediol), which yielded complex mixtures with <45% mass balance [1].

Phosphite Ligand Synthesis
Head-to-head
72% yield bis-phosphite from trans-diol vs. complex mixtures from ethylene glycol/butanediol
trans scaffold enables unique bidentate ligand formation
Reaction with dimethyl phosphorochlorodite; exclusive product
Organometallic Chemistry Asymmetric Catalysis Ligand Design

Enantiopure (1R,2R)-Isomer: Purity and Optical Rotation

Commercially available (1R,2R)-(−)-trans-1,2-cyclopentanediol is specified with an optical purity of 97% ee (by GLC) and a specific rotation of [α]20/D −21° (c = 1, CHCl3) . This level of stereochemical purity is essential for applications where the presence of the enantiomer would compromise downstream enantioselectivity. For comparison, the racemic mixture (CAS 5057-99-8) exhibits a specific rotation of -1.0 to +1.0° [1].

(1R,2R)-Enantiomer Purity
Data to verify
97% ee (GLC), [α]20/D −21° (c=1, CHCl3)
Provides enantiomeric purity benchmark for asymmetric synthesis
Commercially available specification; verify lot-specific COA
Chiral Building Block Analytical Chemistry Quality Control

Trans Isomer Non-Reactivity and Cis/Trans Selectivity

In transition metal-catalyzed reactions of carbohydrates, complexation studies with cyclopentane-1,2-diols show that the cis isomer complexes four times more strongly than cis-cyclohexane-1,2-diol. Critically, the trans isomer is described as 'essentially unreactive' under the same conditions [1]. This stark difference in reactivity suggests that trans-1,2-cyclopentanediol can serve as a non-interfering scaffold or as a means to achieve high selectivity in systems where cis-coordination is desired.

Trans Non-Reactivity
Class-level
Reported as essentially unreactive in transition metal complexation, unlike cis isomer (4× stronger)
Supports use as inert scaffold or trans-specific ligand precursor
Model studies; complexation behavior may be context-dependent
Coordination Chemistry Carbohydrate Chemistry Transition Metal Catalysis

trans-1,2-Cyclopentanediol: Recommended Applications


Novel Chiral Phosphite and Fluorophosphinite Ligand Synthesis

Researchers seeking to develop electron-deficient, chiral bidentate phosphorus ligands for asymmetric catalysis can leverage trans-1,2-cyclopentanediol as a unique scaffold. Its constrained geometry enables efficient (72% yield) conversion to bis-phosphite ligands, a reaction that fails with simpler, less constrained diols [1]. This allows access to a ligand class that is not commercially available and is critical for tuning metal center electronics in organometallic complexes.

Biocatalytic Resolution to Enantiopure Cyclopentanediols

For applications requiring enantiopure cyclopentane-1,2-diols, the racemic trans-1,2-cyclopentanediol serves as an ideal feedstock. Using an engineered E. coli whole-cell biocatalyst, it can be selectively oxidized to yield the (S,S)-diol in >99% ee and the (R)-α-hydroxy ketone co-product in a single pot [1]. This method offers a sustainable, high-yielding alternative to traditional chemical resolution or asymmetric synthesis.

Analytical Method for Isomeric Purity Verification

Analytical chemists can utilize the distinct gas-phase ion-molecule reaction energetics of trans-1,2-cyclopentanediol to develop mass spectrometry-based methods for verifying isomeric purity. The exothermic proton transfer reaction with NH3, which is endothermic for the cis isomer, provides a robust, thermochemical handle for distinguishing the diastereomers [1]. This is essential for quality control in pharmaceutical and fine chemical manufacturing.

Carbohydrate Mimicry & Metal Selectivity Studies

In studies of carbohydrate transition metal catalysis, the 'essentially unreactive' nature of trans-1,2-cyclopentanediol toward complexation [1] makes it a valuable inert control or a stereochemically defined ligand precursor. Its use can help delineate the specific role of cis-diol motifs in sugar-metal binding events, aiding the design of more selective catalysts and carbohydrate mimics.

Application
Selection Property
Validation Focus
Chiral phosphite/fluorophosphinite ligand development
trans-cyclopentane scaffold
Ligand formation efficiency and metal-center electronics
Enantiopure diol production via biocatalysis
Racemic trans-diol feedstock
Biocatalytic oxidation enantioselectivity
Isomeric purity analysis by mass spectrometry
Gas-phase ion-molecule energetics
Differentiation of trans/cis isomers
Carbohydrate-metal interaction studies
trans-diol non-reactivity in complexation
Inert control or trans-specific ligand design

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